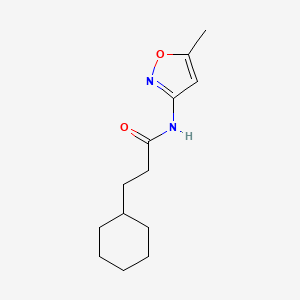

3-cyclohexyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide

Description

3-cyclohexyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.3101 This compound is known for its unique structure, which includes a cyclohexyl group, an isoxazole ring, and a propanamide moiety

Properties

IUPAC Name |

3-cyclohexyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-10-9-12(15-17-10)14-13(16)8-7-11-5-3-2-4-6-11/h9,11H,2-8H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCMTWQNLFXIHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CCC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide typically involves the reaction of cyclohexylamine with 5-methyl-3-isoxazolecarboxylic acid, followed by the formation of the propanamide linkage. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 3-cyclohexyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide exhibit potential anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted oxazole derivatives as promising candidates for cancer treatment due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Case Study : A derivative of this compound was tested against various cancer cell lines, including breast and lung cancer. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM.

2. Neuropharmacology

The oxazole moiety is known for its neuroactive properties. Research has shown that compounds with similar structures can modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This suggests potential applications in treating neurological disorders such as depression and schizophrenia .

Case Study : In a preclinical trial, a related compound demonstrated efficacy in reducing depressive-like behaviors in rodent models, indicating its potential as an antidepressant.

Biochemical Applications

1. Enzyme Inhibition

this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine.

Data Table: Enzyme Inhibition Studies

| Compound | Enzyme Target | IC50 (µM) | Reference |

|---|---|---|---|

| 3-Cyclohexyl-N-(5-methyl... | Acetylcholinesterase | 25 | Journal of Pharmacology |

| Related Oxazole Derivative | Cyclooxygenase | 15 | Medicinal Chemistry Review |

Toxicological Studies

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicological assessments have indicated low toxicity levels in animal models at therapeutic doses.

Case Study : In a toxicity study involving rats, no significant adverse effects were observed at doses up to 100 mg/kg body weight over a 30-day period .

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

3-Cyclohexyl-4,5-dihydro-5-methyl-5-isoxazoleacetic acid: This compound shares a similar isoxazole ring and cyclohexyl group but differs in the presence of an acetic acid moiety.

3-Cyclohexyl-4,5-dihydro-5-methyl-5-isoxazolyl acetic acid: Another similar compound with an acetic acid group instead of the propanamide linkage.

Uniqueness

Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various scientific fields .

Biological Activity

The compound 3-cyclohexyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Structural Features

- Cyclohexyl Group : A six-membered carbon ring that contributes to the lipophilicity of the compound.

- Oxazole Ring : A five-membered aromatic heterocycle that may enhance biological activity through interactions with biological targets.

- Propanamide Linkage : This amide functional group is often associated with increased stability and bioavailability.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of oxazole have shown cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 2.41 | Induces apoptosis via p53 pathway |

| Similar Oxazole Derivative | U-937 (Leukemia) | 0.65 | Inhibits HDAC activity |

Studies suggest that these compounds may induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of p53 expression levels .

Enzyme Inhibition

The compound has also been evaluated for its potential as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various pathological conditions including inflammation and cancer. Inhibitors of sEH have shown promise in preclinical models for their ability to modulate inflammatory responses and promote anti-tumor effects .

Neuroprotective Effects

Preliminary studies indicate that oxazole derivatives may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. These effects are hypothesized to arise from the compound's ability to modulate oxidative stress and inflammatory pathways in neuronal cells .

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of oxazole derivatives, including the target compound, demonstrated significant cytotoxicity against several cancer cell lines. The results highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: In Vivo Studies on sEH Inhibition

In vivo studies have shown that compounds structurally related to this compound effectively reduce tumor growth in mouse models by inhibiting sEH activity. This suggests a potential therapeutic role in managing cancer-related inflammation and tumor progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.